5-HT2A Receptor Antagonism: Gramine vs. Ketanserin and DMT
Gramine acts as a competitive antagonist at the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target in vascular and neuropsychiatric research. Its potency is moderate compared to the high-affinity reference antagonist, ketanserin, and it is functionally distinct from the agonist activity of DMT. In binding studies, Gramine displays a Ki of 587 nM for the 5-HT2A receptor [1]. Functionally, in precontracted rat arterial rings, Gramine induced concentration-dependent vasorelaxation, mirroring the effect of ketanserin [2]. This profile starkly contrasts with DMT, a classical psychedelic tryptamine, which acts as a 5-HT2A agonist with a Ki of 127 nM [3].
| Evidence Dimension | 5-HT2A Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | 587 nM |
| Comparator Or Baseline | Ketanserin: ~2.5 nM; DMT: 127 nM |
| Quantified Difference | Gramine has ~235-fold lower affinity than ketanserin and ~4.6-fold lower affinity than DMT. Gramine is a functional antagonist, while DMT is an agonist. |
| Conditions | Radioligand binding assay for Ki determination (Gramine); in vitro functional assay on precontracted rat arterial rings (vasorelaxation). |
Why This Matters
For researchers needing a weaker, non-psychedelic 5-HT2A antagonist for mechanistic studies or as a scaffold for developing novel vascular agents, Gramine provides a chemically distinct and functionally defined alternative to both high-potency antagonists (ketanserin) and hallucinogenic agonists (DMT).
- [1] Probes & Drugs Portal. Gramine (PD000681). View Source
- [2] Froldi, G., et al. (2004). Gramine: A Vasorelaxing Alkaloid Acting on 5-HT2A Receptors. Planta Medica, 70(4), 373-375. View Source
- [3] Smith, R. L., et al. Binding of DMT to 5-HT receptors. Table II. View Source
